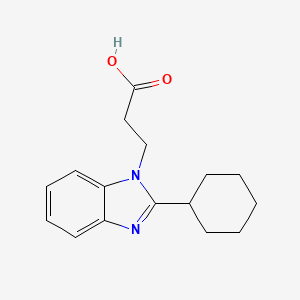

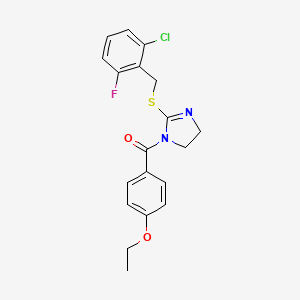

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

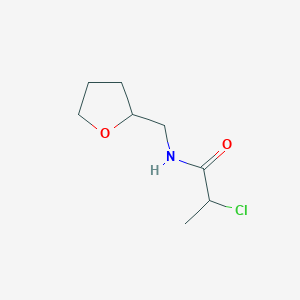

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide, also known as NSC745887, is a synthetic compound that has gained attention in the scientific community for its potential use as a cancer treatment. This compound belongs to the class of benzimidazole derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and antibacterial properties.

科学的研究の応用

Material Science and Solar Cell Technology

Naphthalene diimides, including N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide, have been extensively explored for their applications in material science and solar cell technology. Their unique properties, such as high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, make them promising candidates for organic electronics, photovoltaic devices, and flexible displays. These compounds have been utilized in the development of artificial photosynthesis systems and non-fullerene electron transporting materials for high-performance perovskite solar cells, achieving power conversion efficiencies exceeding 20% while offering long-term stability (Kobaisi et al., 2016) (Jung et al., 2018).

Sensing and Supramolecular Chemistry

Naphthalene diimide derivatives, due to their electron-deficient nature and high redox activity, have found applications as sensors and in supramolecular chemistry. They are utilized in the development of molecular switching devices, ion-channels, and gelators for sensing aromatic systems. Their ability to form stable radical anions upon irradiation in the presence of electron donors is particularly valuable for creating photochromic and solventchromic materials (Bhosale et al., 2008) (Liu et al., 2020).

Catalysis and Anion-π Interactions

The unique electronic properties of naphthalene diimides have been harnessed in catalysis, particularly through anion-π interactions. These interactions are exploited in the design of catalysts for selective oxidative carbon-carbon coupling reactions, demonstrating the versatility and functional adaptability of naphthalene diimide compounds in catalytic processes (Liu et al., 2022).

Advanced Functional Materials

Naphthalene diimide derivatives have also been incorporated into advanced functional materials, such as conducting layered hierarchical 2D nanosheets, which show promise in applications ranging from electronic devices to environmental sensing. These materials combine the high electronic activity of naphthalene diimides with structural features like fluorescence and conductivity, enabling their use in innovative ways, such as in fluorescent films for aniline vapor detection and as robust, green-fluorescent conducting materials (Fan et al., 2016) (Pandeeswar & Govindaraju, 2013).

特性

IUPAC Name |

N'-(benzenesulfonyl)-N-naphthalen-1-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c26-28(27,20-14-5-2-6-15-20)25-23(19-11-3-1-4-12-19)24-22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMGGMXYRLDWQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)

![N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B2733267.png)

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)

![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)